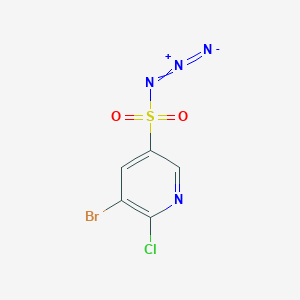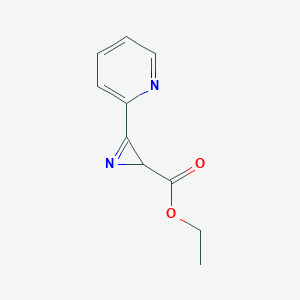
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester is a chemical compound that belongs to the class of azirines Azirines are three-membered heterocyclic compounds containing a nitrogen atom This particular compound is characterized by the presence of a pyridine ring attached to the azirine ring, and an ethyl ester group attached to the carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the azirine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted azirines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted azirines with different functional groups.
Scientific Research Applications
2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophiles.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester exerts its effects involves the formation of covalent bonds with nucleophiles. The azirine ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, thiols, and alcohols. This reactivity allows the compound to interact with various molecular targets and pathways, making it useful in a range of applications.
Comparison with Similar Compounds
Similar Compounds
- 2H-Azirine-2-carboxylic acid, 2-cyano-3-(1-pyrrolidinyl)-, methyl ester
- 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, methyl ester
Uniqueness
Compared to similar compounds, 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester is unique due to the presence of the ethyl ester group, which can influence its reactivity and solubility. The pyridine ring also imparts specific electronic properties that can affect the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
CAS No. |
851387-09-2 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 3-pyridin-2-yl-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8(12-9)7-5-3-4-6-11-7/h3-6,9H,2H2,1H3 |
InChI Key |
UGOPYQLXEZEAGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


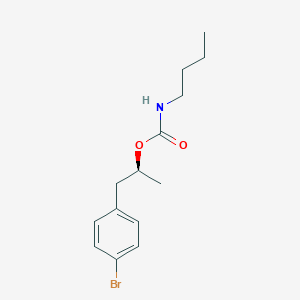

![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)

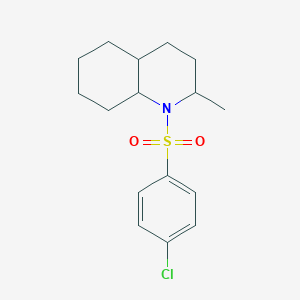
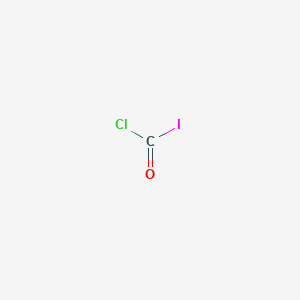
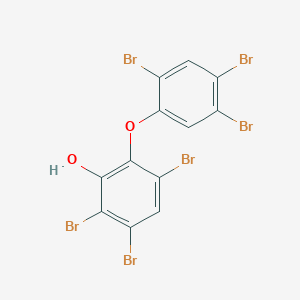
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
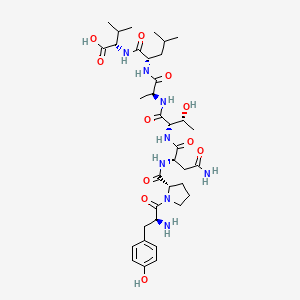
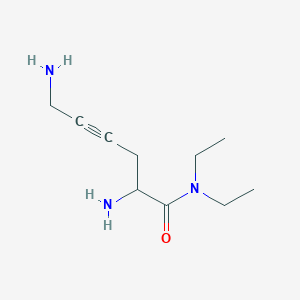


![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)
